

Application Note: High-Precision Density Determination of Urea Nitrate Using Gas Pycnometry

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Compound of Interest

Compound Name: Urea ammonium nitrate

Cat. No.: B1144233

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Abstract

This document provides a detailed protocol for determining the true density of urea nitrate, a high-energy material, using gas pycnometry. This non-destructive technique is essential for the physical characterization of powdered solids in research, development, and quality control. The outlined procedure ensures high accuracy and reproducibility, which are critical for applications in pharmaceuticals and energetic materials. This note includes a comprehensive experimental protocol, data presentation guidelines, and a visual representation of the experimental workflow.

Introduction

Urea nitrate ($\text{CH}_5\text{N}_3\text{O}_4$) is a salt formed from the reaction of urea and nitric acid.^[1] It is a crystalline solid with explosive properties, making its physical and chemical characterization crucial for safety and performance.^{[1][2][3]} The true density of a powdered material, which excludes the volume of inter-particle and open-pore spaces, is a fundamental physical property. Gas pycnometry is a highly accurate and reliable method for determining the true density of solids by measuring the volume of gas displaced by a known mass of the sample.^{[4][5][6]} This application note details the standardized procedure for measuring the true density of urea nitrate using a gas pycnometer.

Principles of Gas Pycnometry

Gas pycnometry operates on the principle of Boyle's Law, which relates pressure and volume for a given amount of gas at a constant temperature. The instrument consists of two chambers of known volumes: a sample chamber and a reference (or expansion) chamber.^[5] An inert gas, typically helium due to its small atomic size and inability to be adsorbed by the sample, is used as the displacement medium.^{[4][5][7]} The sample is placed in the sample chamber, which is then pressurized. The gas is then expanded into the reference chamber, and the resulting pressure drop is measured. By knowing the initial and final pressures and the volumes of the chambers, the volume of the solid sample can be accurately calculated. The true density is then determined by dividing the sample's mass by its measured volume.^[4]

Materials and Methods

Materials

- Urea Nitrate: Powdered, analytical grade.
- Analysis Gas: High-purity helium (99.999%).
- Calibration Standards: Certified reference spheres of known volume.

Instrumentation

- Gas Pycnometer: e.g., Micromeritics AccuPyc II 1340 or equivalent.^{[8][9]}
- Analytical Balance: Capable of measuring to at least four decimal places (e.g., 0.1 mg).
- Spatula and Funnel: For sample handling.
- Sample Cups: Appropriate for the gas pycnometer model.

Experimental Protocol

Safety Precaution: Urea nitrate is an explosive material and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a controlled laboratory environment. Avoid friction, impact, and heat.^{[3][10]}

- Instrument Preparation and Calibration:

- Ensure the gas pycnometer is located in a temperature-stable environment (ideally 15-30°C with less than 2°C variation during measurement).[4]
- Turn on the gas pycnometer and allow it to warm up for the manufacturer-recommended time.
- Connect the high-purity helium gas supply and ensure the pressure is within the instrument's operating range.
- Perform a system calibration using the certified reference spheres according to the instrument's user manual. This step is crucial for ensuring the accuracy of the volume measurements.
- Sample Preparation:
 - Accurately weigh the empty sample cup using the analytical balance and record the mass.
 - Carefully add the urea nitrate powder to the sample cup. A sample volume that fills approximately two-thirds of the cup is generally recommended.
 - Accurately weigh the sample cup containing the urea nitrate and record the total mass.
 - Calculate the mass of the urea nitrate sample by subtracting the mass of the empty cup.
- Measurement Procedure:
 - Place the sample cup containing the urea nitrate into the sample chamber of the gas pycnometer.
 - Securely close the sample chamber lid.
 - Initiate the analysis sequence on the instrument's software. The following is a typical automated sequence:
 - Purging: The system will automatically purge the sample chamber with helium gas to remove any air and moisture. A series of pressurization and depressurization cycles are performed. For fine powders, multiple purge cycles (e.g., 10) are recommended to ensure complete removal of entrapped air.[8][9]

- Analysis: After purging, the instrument will perform a series of measurement cycles. In each cycle, the sample chamber is pressurized to a target pressure, allowed to equilibrate, and the pressure is recorded. The gas is then expanded into the reference chamber, the system is allowed to equilibrate again, and the final pressure is recorded.
- The instrument's software will automatically calculate the sample volume from the pressure readings.
- It is recommended to perform multiple consecutive measurements (e.g., 5-10 runs) for each sample until the standard deviation of the density readings is within an acceptable range (e.g., $< 0.01 \text{ g/cm}^3$).
- Data Collection and Analysis:
 - The instrument software will report the volume and density for each measurement cycle.
 - Record the average density and the standard deviation.
 - After the analysis is complete, carefully remove the sample cup from the chamber.

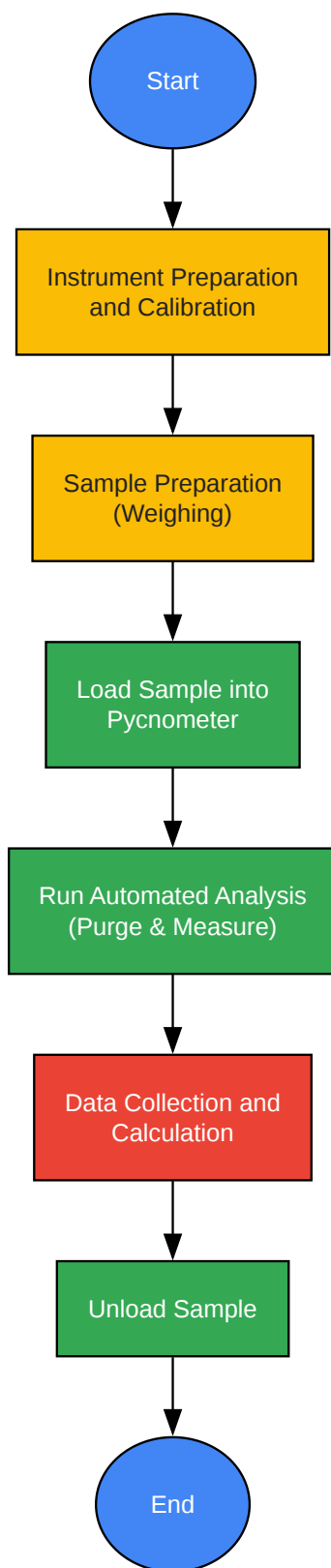
Data Presentation

The quantitative data obtained from the gas pycnometry analysis of urea nitrate should be summarized in a clear and structured table.

Parameter	Value
Sample Information	
Sample ID	Urea Nitrate
Sample Mass (g)	e.g., 1.5432
Instrumental Parameters	
Instrument Model	e.g., Micromeritics AccuPyc II 1340
Analysis Gas	Helium
Number of Purge Cycles	10
Number of Measurement Cycles	10
Equilibration Rate (psig/min)	e.g., 0.0050
Experimental Results	
Average Measured Volume (cm ³)	Calculated Value
Average True Density (g/cm ³)	Calculated Value
Standard Deviation (g/cm ³)	Calculated Value
Literature Density Values	
Reported Density (g/cm ³)	1.67 ± 0.011[1]
Reported Density (g/cm ³)	1.690 at 20 °C[10][11]
Reported Density (g/cm ³)	1.69[2]
Calculated Crystal Density (g/cm ³)	1.68[12]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the density of urea nitrate using gas pycnometry.



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Caption: Experimental workflow for urea nitrate density determination.

Conclusion

Gas pycnometry provides a rapid, precise, and non-destructive method for determining the true density of urea nitrate. The protocol outlined in this application note, when followed carefully, will yield highly accurate and reproducible data, which is essential for the comprehensive characterization of this energetic material. Adherence to safety protocols is paramount when handling urea nitrate. The obtained density values are critical for quality control, theoretical performance calculations, and ensuring the consistency of the material in various applications.

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